

A Comparative Guide to the NMR Spectroscopic Analysis of Substituted Nicotinic Acid Esters

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Compound of Interest

Compound Name: *Methyl 4-bromo-6-chloronicotinate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted nicotinic acid esters. Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is crucial for confirming chemical structures, assessing purity, and elucidating structure-activity relationships. This document presents a comparative analysis of ^1H and ^{13}C NMR data for nicotinic acid esters with various substituents, supported by detailed experimental protocols.

The Influence of Substituents on NMR Spectra

The chemical shifts and coupling constants in the NMR spectra of nicotinic acid esters are highly sensitive to the nature and position of substituents on the pyridine ring. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm) of the signals of nearby protons and carbons due to increased electron density, while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) because of decreased electron density. The position of the substituent relative to the observed nucleus also plays a critical role in the magnitude of these shifts.

Comparative NMR Data of Substituted Ethyl Nicotinates

The following table summarizes the ^1H and ^{13}C NMR data for a selection of substituted ethyl nicotinates. All data is referenced to tetramethylsilane (TMS) and was recorded in deuterated chloroform (CDCl_3), unless otherwise specified.

Compound	Substituent	^1H NMR (δ , ppm, J in Hz)	^{13}C NMR (δ , ppm)
Ethyl nicotinate	(Unsubstituted)	H-2: 9.22 (d, J=2.0), H-4: 8.30 (dt, J=8.0, 2.0), H-5: 7.40 (dd, J=8.0, 5.0), H-6: 8.78 (dd, J=5.0, 2.0), OCH ₂ : 4.42 (q, J=7.1), CH ₃ : 1.42 (t, J=7.1)[1] [2]	C-2: 153.37, C-3: 126.40, C-4: 136.93, C-5: 123.27, C-6: 150.94, C=O: 165.19, OCH ₂ : 61.39, CH ₃ : 14.29[1][3]
Ethyl 2-chloronicotinate	2-Chloro	H-4: 8.25 (dd, J=7.7, 1.9), H-5: 7.35 (dd, J=7.7, 4.8), H-6: 8.50 (dd, J=4.8, 1.9), OCH ₂ : 4.45 (q, J=7.1), CH ₃ : 1.43 (t, J=7.1)	C-2: 149.5, C-3: 126.0, C-4: 140.1, C-5: 122.5, C-6: 152.8, C=O: 164.2, OCH ₂ : 62.1, CH ₃ : 14.1
Ethyl 4-aminonicotinate	4-Amino	H-2: 8.55 (s), H-5: 6.63 (d, J=5.5), H-6: 8.20 (d, J=5.5), NH ₂ : 4.16 (br s), OCH ₂ : 4.31 (q, J=7.2), CH ₃ : 1.35 (t, J=7.2)[4]	C-2: 156.8, C-3: 108.5, C-4: 151.0, C-5: 107.2, C-6: 150.1, C=O: 166.8, OCH ₂ : 60.3, CH ₃ : 14.4[4]
Ethyl 5-bromonicotinate	5-Bromo	H-2: 9.10 (d, J=2.2), H-4: 8.45 (t, J=2.2), H-6: 8.85 (d, J=2.2), OCH ₂ : 4.43 (q, J=7.1), CH ₃ : 1.42 (t, J=7.1)	C-2: 154.5, C-3: 129.0, C-4: 140.0, C-5: 120.5, C-6: 151.2, C=O: 163.8, OCH ₂ : 61.8, CH ₃ : 14.2

Ethyl 2-methylnicotinate	2-Methyl		H-4: 8.05 (dd, J=7.7, 1.8), H-5: 7.10 (dd, J=7.7, 4.8), H-6: 8.55 (dd, J=4.8, 1.8), OCH ₂ : 4.35 (q, J=7.1), CH ₃ (ester): 1.38 (t, J=7.1), CH ₃ (ring): 2.75 (s)[5][6]	C-2: 159.5, C-3: 127.8, C-4: 138.5, C-5: 121.5, C-6: 148.0, C=O: 166.5, OCH ₂ : 61.2, CH ₃ (ester): 14.3, CH ₃ (ring): 23.5
Ethyl 5-nitronicotinate	5-Nitro		H-2: 9.45 (d, J=2.5), H-4: 8.90 (t, J=2.5), H-6: 9.20 (d, J=2.5), OCH ₂ : 4.50 (q, J=7.2), CH ₃ : 1.48 (t, J=7.2)	C-2: 156.0, C-3: 128.5, C-4: 142.0, C-5: 145.0, C-6: 148.5, C=O: 163.0, OCH ₂ : 62.5, CH ₃ : 14.0
Ethyl 6-aminonicotinate	6-Amino		H-2: 8.40 (d, J=2.4), H-4: 7.85 (dd, J=8.5, 2.4), H-5: 6.50 (d, J=8.5), NH ₂ : 4.60 (br s), OCH ₂ : 4.30 (q, J=7.1), CH ₃ : 1.35 (t, J=7.1)	C-2: 158.0, C-3: 112.5, C-4: 139.0, C-5: 108.0, C-6: 156.5, C=O: 167.0, OCH ₂ : 60.5, CH ₃ : 14.5
Methyl 6-hydroxynicotinate	6-Hydroxy (Methyl Ester)		H-2: 8.35 (d, J=2.5), H-4: 7.95 (dd, J=9.0, 2.5), H-5: 6.60 (d, J=9.0), OH: 12.5 (br s), OCH ₃ : 3.85 (s)	C-2: 163.0, C-3: 115.0, C-4: 142.0, C-5: 110.0, C-6: 165.5, C=O: 168.0, OCH ₃ : 52.0

Experimental Protocols

General Synthesis of Substituted Ethyl Nicotinates via Fischer Esterification

This protocol describes a general method for the synthesis of ethyl nicotinate and its derivatives from the corresponding nicotinic acid.

Materials:

- Substituted nicotinic acid (1.0 eq)
- Absolute ethanol (10-20 eq)
- Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Dichloromethane or diethyl ether

Procedure:

- A mixture of the substituted nicotinic acid and absolute ethanol is placed in a round-bottom flask equipped with a reflux condenser.
- Concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in dichloromethane or diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl nicotinate derivative.
- The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

NMR Spectroscopic Analysis

Sample Preparation:

- Approximately 5-10 mg of the purified substituted nicotinic acid ester is dissolved in about 0.6-0.8 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

- The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

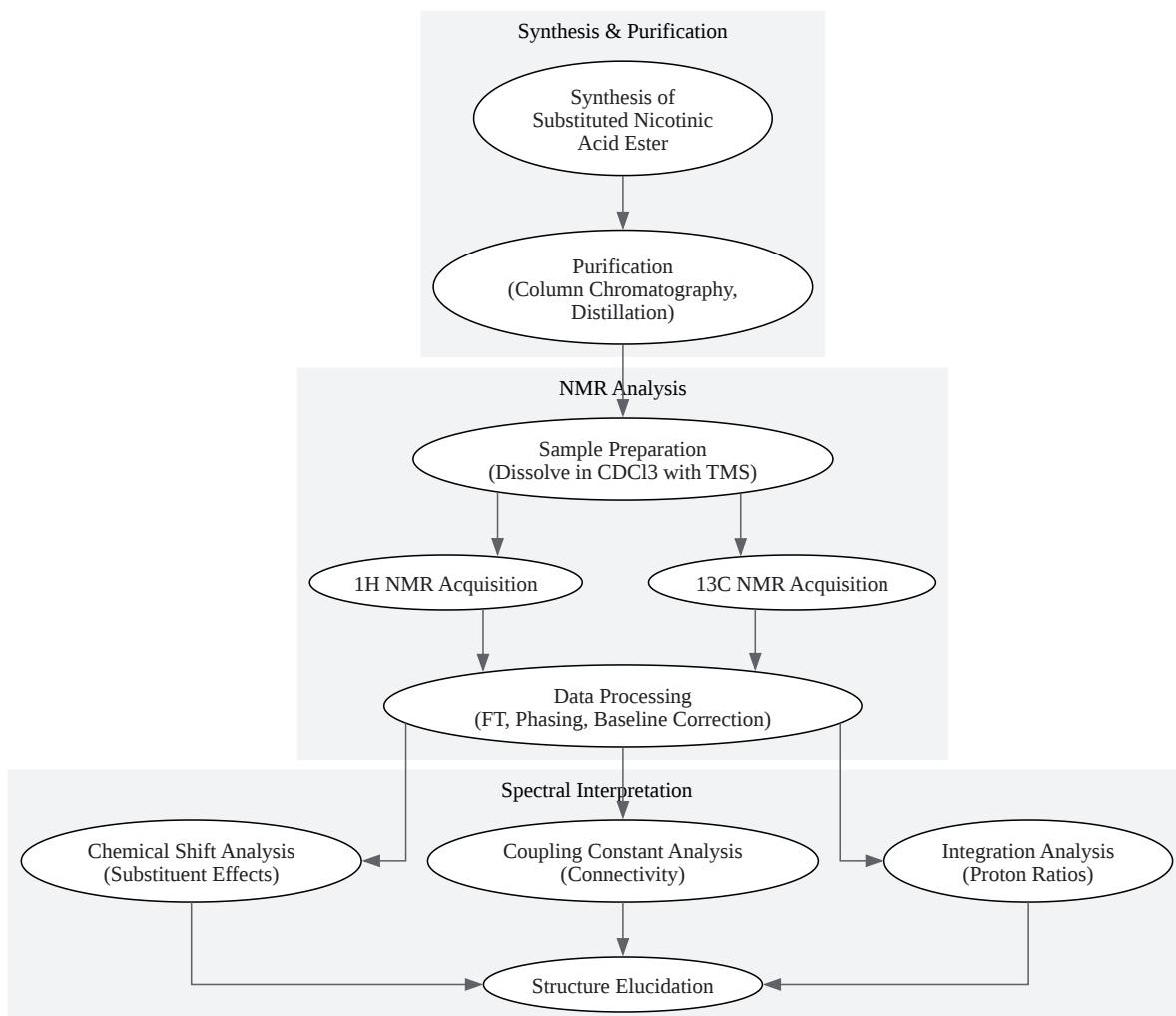
- ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

- ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
- A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom.
- Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

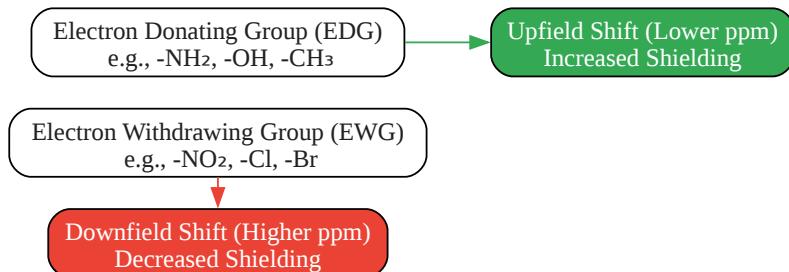
Visualizing NMR Analysis and Substituent Effects

The following diagrams illustrate the general workflow for NMR analysis and the influence of substituent position on the chemical shifts of the pyridine ring protons.



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Caption: Workflow for the NMR spectroscopic analysis of substituted nicotinic acid esters.



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Caption: Influence of substituent electronic effects on proton chemical shifts.

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